Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride

Description

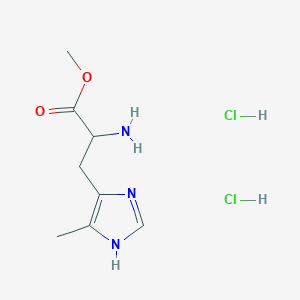

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate dihydrochloride (IUPAC name: methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride) is a chiral amino acid derivative featuring a methyl ester group and a 5-methylimidazole substituent. The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous systems. It is structurally related to histidine, differing by the presence of a methyl ester at the carboxyl group and a methyl substitution on the imidazole ring . This compound is commonly utilized as a pharmaceutical intermediate or reference standard in analytical chemistry .

Key properties include:

Properties

IUPAC Name |

methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUMMLYQYGCANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CC(C(=O)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the imidazole ring, potentially forming new functional groups.

Reduction: Reduction reactions can alter the amino group, affecting the compound’s reactivity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.

Biology: The compound’s structural similarity to biologically active molecules makes it useful in studying enzyme interactions and metabolic pathways.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions involving imidazole-containing enzymes.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can alter metabolic pathways, enzyme functions, and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues

Enantiomeric Forms

- (S)-Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride (CAS 7389-87-9): The S-enantiomer shares identical functional groups but differs in stereochemistry at the α-carbon. Comparable molecular weight (242.11 g/mol) and physical properties but may exhibit distinct pharmacological activity due to chiral specificity .

Histidine Derivatives

- L-Histidine monohydrochloride monohydrate (CAS 5934-29-2): Lacks the methyl ester group and features a free carboxylic acid. Molecular formula: C₆H₁₁ClN₃O₃·H₂O (209.63 g/mol). Widely used in nutritional supplements, contrasting with the target compound’s role as a synthetic intermediate .

Cimetidine Impurity D (1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine dihydrochloride):

- Contains a guanidine moiety and a sulfanyl-ethyl linker instead of the amino acid backbone.

- Used as a reference standard in quality control for antihistamine drugs .

Functional Group Modifications

Aryl-Substituted Analogues

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: Replaces the imidazole ring with a nitro-substituted phenyl group. Synthesized via etherification of nitro derivatives, highlighting divergent synthetic pathways compared to imidazole-containing compounds .

Heterocyclic Hybrids

- 2-(4-Methoxybenzylidene)-6-(5-bromo-2-hydroxyphenyl)-imidazo[1,2-b][1,2,4]triazepin-3(9H)-one :

Physicochemical and Pharmacological Properties

Biological Activity

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties, particularly the presence of an imidazole ring. This article aims to explore its biological activity, mechanisms, and implications in scientific research and medicine.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate; dihydrochloride

- Molecular Formula : C₈H₁₃Cl₂N₃O₂

- Molecular Weight : 228.12 g/mol

- CAS Number : 2411196-23-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring plays a crucial role in these interactions, allowing the compound to bind effectively with metal ions and influence enzyme activity. This binding can modify metabolic pathways and cellular processes, making it a valuable tool in biochemical studies.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of imidazole can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial metabolic pathways, leading to cell death.

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate | E. coli | <10 |

| Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate | S. aureus | <15 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent.

| Cell Line | Viability (%) at 100 µM | Mechanism |

|---|---|---|

| HeLa | 30 | Apoptosis via caspase activation |

| MCF7 | 40 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of methyl derivatives of imidazole against drug-resistant bacteria. The findings indicated that modifications to the imidazole structure significantly enhanced antimicrobial activity, with some derivatives showing effectiveness against MRSA strains.

- Case Study on Anticancer Activity : In a separate investigation documented in Cancer Research, researchers evaluated the effects of methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate on human lung cancer cells. The results showed a marked reduction in cell proliferation and increased apoptosis rates, suggesting its potential as an adjunct therapy in lung cancer treatment.

Comparative Analysis with Similar Compounds

The unique substitution pattern on the imidazole ring of methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate distinguishes it from other similar compounds. For example:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | Moderate | Moderate Anticancer |

| Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride | Low | High Antimicrobial |

Q & A

Q. How is Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate dihydrochloride synthesized, and what key parameters influence yield and purity?

The synthesis involves a multi-step process:

- Imidazole alkylation : Reacting 5-methyl-1H-imidazole-4-carbaldehyde with a brominated propanoate ester under basic conditions (e.g., K₂CO₃ in DMF).

- Amino group protection : Using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.

- Esterification : Treating the intermediate with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

- Deprotection and salt formation : HCl in dioxane removes the Boc group, yielding the dihydrochloride salt. Critical parameters include temperature control (0–5°C during alkylation), stoichiometric ratios (excess methylating agent), and purification via ethanol/water recrystallization. Yield and purity are monitored by HPLC/TLC .

Q. What spectroscopic methods are recommended for structural characterization?

- NMR spectroscopy (¹H, ¹³C) confirms the imidazole ring, methyl ester, and amino group.

- Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]⁺).

- X-ray crystallography resolves stereochemistry and salt formation (using SHELX software for refinement) .

Q. How is the dihydrochloride salt form confirmed analytically?

Q. What are the common impurities, and how are they identified?

Byproducts like unreacted imidazole intermediates or over-alkylated derivatives are detected via:

- HPLC with UV detection (λ = 254 nm).

- LC-MS for mass-based impurity profiling .

Q. What storage conditions ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability is monitored by periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory crystallographic refinement data for imidazole derivatives be resolved?

Use SHELXL for iterative refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks. Validate with R-factor convergence (<5% discrepancy) and electron density maps. Cross-check with DFT calculations for bond-length/bond-angle validation .

Q. What strategies optimize solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.

- pH adjustment : Buffers (pH 4–6) enhance protonated amine solubility.

- Lipid-based carriers : Encapsulation in cyclodextrins or liposomes improves bioavailability .

Q. How does stereochemistry influence biological activity?

The (R)-configuration shows higher CGRP receptor antagonism than (S)-isomers. Chiral HPLC with cellulose-based columns resolves enantiomers. Activity is validated via cAMP inhibition assays in HEK293 cells expressing CGRP receptors .

Q. What computational methods predict receptor binding affinity?

- Molecular docking (AutoDock Vina) models interactions with CGRP receptor active sites.

- MD simulations (GROMACS) assess binding stability over 100-ns trajectories.

- Free-energy perturbation (FEP) quantifies ΔG binding differences between analogs .

Q. How to design metabolic stability studies in hepatic microsomes?

- Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

- Sample at 0, 15, 30, 60 mins for LC-MS/MS analysis .

- Calculate half-life (t₁/₂) using first-order kinetics. Compare to control (verapamil) .

Q. What structural modifications enhance pharmacokinetics?

- Ester-to-amide conversion : Improves metabolic stability.

- Halogenation : Adds steric bulk to reduce CYP450 metabolism.

- PEGylation : Increases half-life via reduced renal clearance .

Q. How to address crystallization challenges for X-ray studies?

- Screen solvents (e.g., methanol/ether diffusion at 4°C).

- Add seeding crystals from analogous compounds.

- Use SHELXD for phase problem resolution in low-symmetry space groups .

Methodological Tables

Q. Table 1. Key Synthesis Parameters

| Step | Temperature | Reagents | Purification Method |

|---|---|---|---|

| Alkylation | 0–5°C | K₂CO₃, DMF | Filtration |

| Esterification | Reflux | SOCl₂, MeOH | Rotary evaporation |

| Salt Formation | RT | HCl/dioxane | Recrystallization (EtOH/H₂O) |

Q. Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 2.1 | pH-dependent |

| DMSO | 45.3 | Stock solution |

| Ethanol | 8.7 | Recrystallization solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.